molecular formula C17H13FN2O2 B2406853 N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-18-7

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2406853
CAS No.: 852369-18-7
M. Wt: 296.301
InChI Key: QQXNKPYUEREIBS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of interest in medicinal chemistry and pre-clinical research. Compounds within this structural class have demonstrated significant potential in key therapeutic areas, primarily as inhibitors of enzymes relevant to neurodegenerative diseases and as agents with anti-proliferative activity in oncology studies. In neuroscience research, structurally related indole-glyoxylamide analogs have been investigated as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that emerges as a critical therapeutic target for Alzheimer's disease, particularly in the later stages of the condition . These inhibitors function by binding to both the catalytic anionic site and peripheral anionic site (PAS) of the BChE enzyme, acting as mixed-type inhibitors to modulate acetylcholine levels . Simultaneously, in cancer research, closely related N-substituted 2-oxoacetamide derivatives based on the indole scaffold have shown compelling cytotoxic activity against a range of human cancer cell lines, including hepatic (HepG2), breast (MCF-7), and cervical (Hela) cancers . The proposed mechanism for these anti-proliferative effects involves the induction of apoptosis, characterized by the activation of executioner caspases such as caspase-3 and caspase-8, and subsequent cleavage of poly ADP-ribose polymerase (PARP) . The presence of the 4-fluorophenyl group is a common feature in many pharmacologically active compounds, often used to fine-tune properties like metabolic stability and binding affinity. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXNKPYUEREIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it could possess anticancer activity by inhibiting cell growth in specific cancer cell lines.

Medicine

Ongoing research aims to explore its therapeutic potential for diseases such as cancer and infections. The compound's interaction with biological targets, including enzymes and receptors, is being studied to understand its mechanism of action.

Industry

In industrial applications, this compound may be utilized in developing new materials or as a precursor in chemical manufacturing processes.

Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of related compounds, revealing minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Staphylococcus epidermidis as low as 0.22–0.25 μg/mL. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effectiveness.

Antitumor Activity

Research on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with modifications in their phenyl groups showed enhanced growth inhibition in HT29 colon cancer cells. This suggests that this compound may also exhibit similar antitumor properties.

Data Tables

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.

Biological Activity

N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, which are often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2OC_{17}H_{15}FN_{2}O. The structure includes a 4-fluorophenyl group attached to an indole ring, which is known for its biological significance. The presence of the oxoacetamide functional group may contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight284.31 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot available

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Interaction with Receptors : It may interact with various receptors, modulating signaling pathways crucial for cellular functions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Studies

Research on the biological activity of this compound includes several in vitro and in vivo studies:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values were determined for different cancer types, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)9.8
HeLa (Cervical Cancer)15.3

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Recent case studies have focused on the therapeutic applications of this compound:

  • Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Type : Sarcoma
    • Treatment Duration : 30 days
    • Outcome : 50% reduction in tumor volume.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in a model of neuroinflammation, showing a decrease in inflammatory markers and improved cognitive function.

Q & A

Q. Methodological Answer :

  • NMR analysis : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm connectivity between the indole C3 and the oxoacetamide group. 19F^{19}\text{F} NMR is critical for verifying the para-fluorophenyl substitution pattern .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Refinement with SHELXL (via Olex2) resolves torsional angles and hydrogen-bonding networks .
  • HRMS : Validate molecular formula using electrospray ionization (ESI+) with <2 ppm mass error .

What are the key considerations for designing biological activity assays for this compound?

Q. Methodological Answer :

  • Target selection : Prioritize assays based on structural analogs. For example, indole-oxoacetamides often inhibit tubulin (IC50_{50} ~10–50 µM) or COX-2 (IC50_{50} <1 µM). Use fluorescence polarization for tubulin binding or COX-2 enzymatic assays .
  • Metabolic stability : Pre-screen with human liver microsomes (HLMs) and CYP3A4/2D6 inhibitors to identify metabolic soft spots (e.g., fluorophenyl or indole oxidation). LC-MS/MS tracks metabolite formation .
  • Apoptosis markers : For cytotoxicity, measure PARP cleavage (Western blot) and caspase-3/8 activation in cancer cell lines (e.g., HepG2) .

How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence biological activity?

Q. Methodological Answer :

  • Electron-withdrawing groups (e.g., F) : Enhance metabolic stability and bioavailability by reducing CYP-mediated oxidation. Fluorine also increases binding affinity to hydrophobic enzyme pockets (e.g., tubulin) .
  • Methyl/ethyl substitutions on indole : Bulkier groups (e.g., 2-methylindole) improve steric hindrance, reducing off-target interactions. Compare IC50_{50} values in SAR studies using MTT assays .
  • Amide substituents : Polar groups (e.g., glycinyl) or fluorinated aryl rings shift metabolic pathways from N-dealkylation to O-demethylation, as shown in microsomal stability assays .

How can computational tools predict metabolic pathways and optimize lead compounds?

Q. Methodological Answer :

  • MetaSite : Predicts metabolic soft spots by simulating CYP3A4/2D6 binding. Input the compound’s 3D structure (optimized via DFT or MMFF94) to prioritize sites for fluorination or steric blocking .
  • Molecular docking : Use AutoDock Vina to screen against tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the oxoacetamide carbonyl and Arg/Lys residues .
  • ADMET prediction : SwissADME estimates logP, solubility, and bioavailability to guide synthetic prioritization .

How should contradictory data (e.g., varying IC50_{50}50​ values across studies) be addressed?

Q. Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. Hela), incubation times (24–72 hr), and controls (e.g., paclitaxel for tubulin assays) .
  • Batch variability : Characterize compound purity (>95% by HPLC) and confirm stereochemistry (if applicable) via circular dichroism (CD) .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Report IC50_{50} as mean ± SEM from ≥3 independent experiments .

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